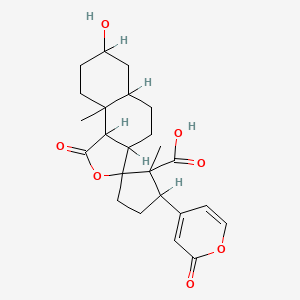
Marinoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marinoic acid is a natural product found in Rhinella marina with data available.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Marinoic acid, and how do they influence its reactivity in experimental settings?
this compound comprises two distinct moieties: 8-hydroxy octanoic acid and pyrothine, linked via covalent bonds. Structural analysis via NMR and X-ray crystallography is critical to confirm stereochemical arrangements, as minor deviations can alter bioactivity . Methodologically, comparative spectral databases (e.g., PubChem, SciFinder) and density functional theory (DFT) simulations are recommended to predict reactive sites for functionalization or degradation studies.
Q. What validated protocols exist for synthesizing this compound in laboratory conditions?
Synthesis typically involves esterification between 8-hydroxy octanoic acid and pyrothine derivatives under anhydrous conditions. A stepwise approach is advised:
- Step 1: Activate the carboxyl group of 8-hydroxy octanoic acid using DCC/DMAP.
- Step 2: Couple with pyrothine’s hydroxyl group under nitrogen atmosphere.
- Step 3: Purify via reversed-phase HPLC (C18 column, acetonitrile/water gradient). Yield optimization requires monitoring reaction kinetics via LC-MS, as pyrothine’s instability at high temperatures may lead to side products .
Q. How can researchers differentiate this compound from structurally analogous compounds (e.g., Pseudomonic acid A) in mixed samples?
Use tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to identify unique fragmentation patterns. For instance, this compound’s pyrothine moiety produces a characteristic fragment ion at m/z 153, absent in Pseudomonic acid A. Complementary methods include comparative NMR profiling of olefinic proton signals in the octanoic acid chain .
Advanced Research Questions
Q. What experimental design considerations resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity studies (e.g., antimicrobial potency) often stem from variations in:
- Strain specificity: Use standardized cell lines (e.g., ATCC strains) and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria).
- Solvent systems: Dimethyl sulfoxide (DMSO) may inhibit this compound’s activity; opt for aqueous buffers with ≤1% Tween-80.
- Dosage metrics: Normalize results to intracellular concentration via LC-MS rather than extracellular dosing .
Q. How can the biosynthetic pathway of this compound be elucidated using omics technologies?
A multi-omics framework is recommended:
- Genomics: Screen plasmid or genomic DNA for polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters via BLASTp against MIBiG database.
- Metabolomics: Use HR-LCMS to trace isotopic labeling (e.g., ¹³C-glucose) in fermentation broths.
- Proteomics: Employ SILAC labeling to identify enzymes upregulated during this compound production .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
Nonlinear regression models (e.g., four-parameter log-logistic) are preferred over ANOVA for sigmoidal dose-response curves. Key steps:
- Data normalization: Express toxicity as % inhibition relative to vehicle controls.
- Outlier handling: Apply Grubbs’ test (α=0.05) to exclude aberrant replicates.
- Uncertainty quantification: Report 95% confidence intervals for EC₅₀ values using bootstrapping (≥1,000 iterations) .
Q. How can interdisciplinary methodologies address challenges in this compound’s environmental persistence studies?
Integrate computational and field-based methods:
- QSAR modeling: Predict biodegradation half-lives using descriptors like logP and molecular polarizability.
- Microcosm assays: Simulate soil/aquatic environments with defined microbial consortia (e.g., ISO 11266 protocols).
- Metagenomics: Track this compound degradation genes via shotgun sequencing and KEGG pathway mapping .
Q. Methodological Resources
Eigenschaften
CAS-Nummer |
167172-84-1 |
|---|---|
Molekularformel |
C24H30O7 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
7-hydroxy-1',9a-dimethyl-1-oxo-5'-(2-oxopyran-4-yl)spiro[4,5,5a,6,7,8,9,9b-octahydro-3aH-benzo[e][2]benzofuran-3,2'-cyclopentane]-1'-carboxylic acid |
InChI |
InChI=1S/C24H30O7/c1-22-8-5-15(25)12-14(22)3-4-17-19(22)20(27)31-24(17)9-6-16(23(24,2)21(28)29)13-7-10-30-18(26)11-13/h7,10-11,14-17,19,25H,3-6,8-9,12H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
PIHCEVPSPPWILX-UHFFFAOYSA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)OC34CCC(C4(C)C(=O)O)C5=CC(=O)OC=C5)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(=O)OC34CCC(C4(C)C(=O)O)C5=CC(=O)OC=C5)O |
Synonyme |
3beta-hydroxy-11,12-seco-5beta,14beta-bufa-20,22-dienolide-11,14-olide-12-oic acid marinoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















